N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a furan ring attached to a propan-2-yl group, which is further connected to a xanthene-9-carboxamide structure. The unique combination of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by its attachment to the propan-2-yl group. This intermediate is then reacted with xanthene-9-carboxylic acid to form the final product. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as biocatalysis, are being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various furan derivatives, such as furan-2,3-dione and dihydrofuran, which have their own unique properties and applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-HIV properties.
Medicine: Explored for its potential as an antibacterial and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls, leading to cell lysis. For its anti-HIV activity, it is thought to inhibit viral enzymes, thereby preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide
- 1-(furan-2-yl)propan-1-ol
- 2-(furan-2-yl)thiazolo[4,5-b]pyridine
Uniqueness
N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide stands out due to its unique combination of a furan ring and xanthene-9-carboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-14(13-15-7-6-12-24-15)22-21(23)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXYWIMTAXDONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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